

# Application Notes and Protocols for DHFR 19-bp Deletion Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DHFR-IN-19 |           |
| Cat. No.:            | B15575171  | Get Quote |

## Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and other cellular processes.[1][2] A 19-base pair (bp) deletion polymorphism within the first intron of the DHFR gene has been identified and is the subject of extensive research due to its potential functional consequences.[1][3] This polymorphism has been associated with altered DHFR mRNA expression, which may influence susceptibility to various diseases and response to antifolate drugs.[1][2][4] This document provides detailed protocols for the analysis of the DHFR 19-bp deletion using two common polymerase chain reaction (PCR) based methods: Allele-Specific PCR (AS-PCR) and a TaqMan probe-based Real-Time PCR assay.

## **Data Summary**

The prevalence of the DHFR 19-bp deletion varies among different populations. The homozygous deletion (del/del) genotype has been reported at frequencies ranging from 10.5% to 48%.[5] The functional significance of this polymorphism is an active area of investigation, with studies suggesting associations with conditions such as nonsyndromic cleft lip with or without cleft palate, Down syndrome, and breast cancer, as well as influencing folate metabolism.[3][4][6]



| Genotype                     | Frequency in Iranian Population (NS-CL/P Study)[6] [7] | Frequency in Boston-based Cohorts (Cognitive Study)[5][8] | Association with Nonsyndromic Cleft Lip/Palate (NS-CL/P)[6][7] |
|------------------------------|--|---|--|
| W/W (Wild-Type)              | Controls: Not<br>specified, Patients:<br>Not specified | Not specified   | Reference group  |
| W/D (Heterozygous)           | Controls: Not<br>specified, Patients:<br>Not specified | Not specified   | Not specified  |
| D/D (Homozygous<br>Deletion) | Controls: 25%,<br>Patients: 13%                        | 23%   | Reduced risk<br>(OR=0.45, 95%<br>CI=0.20-0.99)                 |

# **Experimental Protocols**

Two primary methods for genotyping the DHFR 19-bp deletion are detailed below. The choice of method may depend on available equipment, throughput requirements, and desired sensitivity.

## Method 1: Allele-Specific PCR (AS-PCR)

This method utilizes two different forward primers, one specific for the wild-type allele and one for the deleted allele, with a common reverse primer.[6]

- 1. DNA Extraction: Genomic DNA should be extracted from whole blood or other appropriate tissue samples using a standard commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
- 2. PCR Primer Design: The following primers are used for the AS-PCR reaction.[6][7]



| Primer Name  | Sequence (5' to 3')                       | Allele Specificity      |
|--------------|---|-------------------------|
| F1 (Forward) | TCGCTGTGTCCCAGAACAT<br>G                  | Non-deleted (Wild-Type) |
| F2 (Forward) | Not explicitly provided in search results | Deleted                 |
| R (Reverse)  | AGCGCAGACCGCAAGTCTG                       | Common                  |

Note: The exact sequence for the F2 primer specific to the deleted allele was not available in the provided search results. Researchers should design and validate a primer that specifically anneals to the junction created by the 19-bp deletion.

3. PCR Reaction Mixture: The following components should be combined for a final reaction volume of 20  $\mu$ L.

| Component  | Concentration/Amount |
|--|----------------------|
| Template DNA (~100 ng/μL)                              | 1 μL                 |
| Allele-Specific Forward Primer (F1 or F2) (10 pmol/μL) | 0.7 μL               |
| Common Reverse Primer (R) (10 pmol/μL)                 | 0.7 μL               |
| Prime Taq Premix (2X)                                  | 10 μL                |
| DNase-free Water                                       | 7.6 μL               |

4. Thermocycling Conditions: The PCR amplification is performed using the following cycling conditions.



| Step                 | Temperature     | Duration   | Cycles |
|----------------------|-----------------|------------|--------|
| Initial Denaturation | 95°C            | 5 minutes  | 1      |
| Denaturation         | 95°C            | 30 seconds | 35     |
| Annealing            | To be optimized | 30 seconds | 35     |
| Extension            | 72°C            | 30 seconds | 35     |
| Final Extension      | 72°C            | 7 minutes  | 1      |

Note: The optimal annealing temperature will depend on the specific primers used and should be determined empirically.

5. Genotype Determination: The PCR products are analyzed by electrophoresis on a 6% polyacrylamide gel.[3] The presence or absence of a band for each allele-specific reaction will determine the genotype.

### Method 2: TaqMan Probe-Based Real-Time PCR

This method uses a single pair of primers and two allele-specific TaqMan probes labeled with different fluorescent dyes.[5][9]

- 1. DNA Extraction: Genomic DNA is extracted as described in Method 1.
- 2. Primers and Probes: The following primers and TaqMan probes are used.[5][9]

| Name                   | Sequence (5' to 3')      | Dye |
|------------------------|--------------------------|-----|
| Forward Primer         | TCGCTGTGTCCCAGAACAT<br>G | -   |
| Reverse Primer         | AGCGCAGACCGCAAGTCTG      | -   |
| Insertion Allele Probe | ACC TGG GCG GGA CGC G    | FAM |
| Deletion Allele Probe  | TGG CCG ACT CCC GGC G    | VIC |

3. Real-Time PCR Reaction Mixture: The reaction is set up in a total volume of 20 µL.[5][9]



| Component                            | Final Concentration/Amount |
|--------------------------------------|----------------------------|
| Genomic DNA                          | 3 ng                       |
| Forward Primer                       | 950 nmol/L                 |
| Reverse Primer                       | 950 nmol/L                 |
| Insertion Allele Probe (FAM)         | 250 nmol/L                 |
| Deletion Allele Probe (VIC)          | 250 nmol/L                 |
| TaqMan Universal PCR Master Mix (2X) | 10 μL                      |
| Nuclease-free Water                  | Το 20 μL                   |

4. Real-Time PCR Thermocycling Conditions: The assay is performed on a real-time PCR system (e.g., Applied Biosystems 7300).

| Step                 | Temperature | Duration   |
|----------------------|-------------|------------|
| UNG Activation       | 50°C        | 2 minutes  |
| Initial Denaturation | 95°C        | 10 minutes |
| Denaturation         | 95°C        | 15 seconds |
| Annealing/Extension  | 60°C        | 1 minute   |

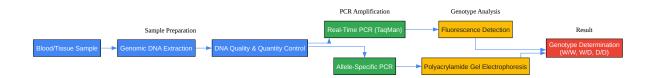
Number of cycles: Typically 40 cycles.

5. Genotype Determination: The genotypes are determined by analyzing the change in fluorescence of the FAM and VIC dyes. The real-time PCR software will automatically call the genotypes based on the allelic discrimination plot.

## **Experimental Workflow and Signaling Pathways**

The following diagrams illustrate the experimental workflow for DHFR 19-bp deletion analysis and a simplified representation of the folate metabolism pathway.

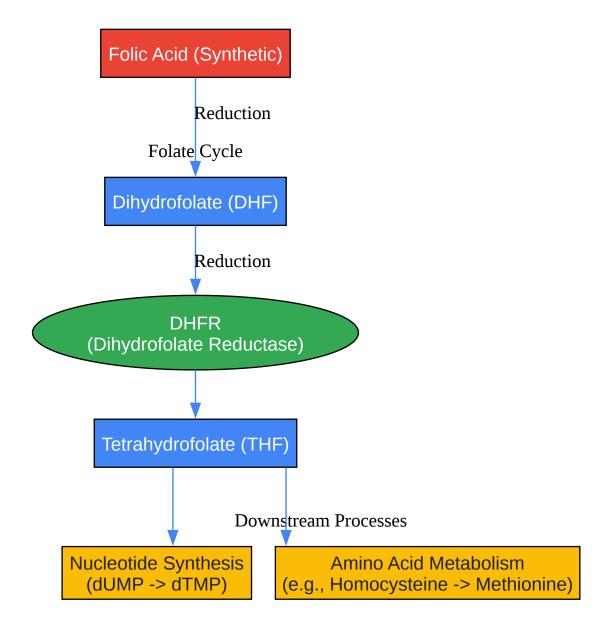




Click to download full resolution via product page

Caption: Experimental workflow for DHFR 19-bp deletion genotyping.





Click to download full resolution via product page

Caption: Simplified folate metabolism pathway highlighting the role of DHFR.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase gene variations in susceptibility to disease and treatment outcomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19-base pair deletion polymorphism of the dihydrofolate reductase (DHFR) gene: maternal risk of Down syndrome and folate metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 4. A functional 19-base pair deletion polymorphism of dihydrofolate reductase (DHFR) and risk of breast cancer in multivitamin users PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase 19-bp deletion polymorphism modifies the association of folate status with memory in a cross-sectional multi-ethnic study of adults PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 19-bp deletion polymorphism of dihydrofolate reductase (DHFR) and nonsyndromic cleft lip with or without cleft palate: evidence for a protective role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrofolate reductase 19-bp deletion polymorphism modifies the association of folate status with memory in a cross-sectional multi-ethnic study of adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 19-Base Pair Deletion Polymorphism in Dihydrofolate Reductase Is Associated with Increased Unmetabolized Folic Acid in Plasma and Decreased Red Blood Cell Folate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for DHFR 19-bp Deletion Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575171#pcr-protocol-for-dhfr-19-bp-deletion-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com